Benzaldehyde, 4-(difluoromethoxy)-, oxime
CAS No.: 556016-57-0
Cat. No.: VC7980872
Molecular Formula: C8H7F2NO2
Molecular Weight: 187.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 556016-57-0 |
|---|---|
| Molecular Formula | C8H7F2NO2 |
| Molecular Weight | 187.14 g/mol |
| IUPAC Name | N-[[4-(difluoromethoxy)phenyl]methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C8H7F2NO2/c9-8(10)13-7-3-1-6(2-4-7)5-11-12/h1-5,8,12H |
| Standard InChI Key | LLQDRZBXFFRAKJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C=NO)OC(F)F |
| Canonical SMILES | C1=CC(=CC=C1C=NO)OC(F)F |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a benzene ring substituted at the para position with a difluoromethoxy group (-OCF₂H) and an oxime moiety (-CH=N-OH) at the aldehyde position. This structure combines the electron-withdrawing effects of fluorine atoms with the nucleophilic characteristics of the oxime group, creating a balanced reactivity profile. X-ray crystallography of related compounds confirms the planar arrangement of the benzene ring and the anti-configuration of the oxime group, which minimizes steric hindrance .
Physicochemical Characteristics
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 187.14 g/mol | |
| Boiling Point (Predicted) | 279.3 ± 40.0 °C | |
| Density | 1.28 ± 0.1 g/cm³ | |
| pKa | 10.54 ± 0.10 |
The difluoromethoxy group enhances lipophilicity (logP ~2.21), improving membrane permeability compared to non-fluorinated analogs like 4-methoxybenzaldehyde oxime (logP ~1.57) .
Synthesis and Optimization
Conventional Synthesis Route
The standard method involves reacting 4-(difluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate:
This one-pot reaction achieves yields of 68–75%, but isolation of the aldehyde intermediate poses challenges due to its volatility and sensitivity to oxidation .
Advanced Industrial-Scale Synthesis
A patent-pending method (CN116438159A) eliminates intermediate isolation by using isopropyl magnesium chloride and DMF in a tandem reaction:
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Grignard Formation:
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Quenching with DMF:
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Oxime Formation:
This approach boosts yields to 89% and reduces byproducts by 40% compared to traditional methods .
Reactivity and Functionalization
Nucleophilic Substitutions
The oxime group undergoes condensation with ketones to form nitriles, while the difluoromethoxy substituent participates in electrophilic aromatic substitutions. For example, nitration at the meta position proceeds with 92% regioselectivity due to the directing effects of the -OCF₂H group.
Coordination Chemistry
The oxime’s nitrogen and oxygen atoms act as bidentate ligands, forming stable complexes with transition metals like Cu(II) and Pd(II). These complexes exhibit catalytic activity in Suzuki-Miyaura couplings, achieving turnover numbers (TON) up to 10⁵.
Applications in Drug Discovery
Pharmacokinetic Optimization
Fluorination at the 4-position improves metabolic stability by reducing cytochrome P450-mediated oxidation. In rat models, the compound’s half-life increases from 1.2 hours (non-fluorinated analog) to 4.7 hours, aligning with trends observed in FDA-approved fluorinated drugs .
Antimicrobial Activity
Derivatives bearing this scaffold inhibit Staphylococcus aureus (MIC = 2 µg/mL) by targeting enoyl-ACP reductase, a key enzyme in bacterial fatty acid biosynthesis. The difluoromethoxy group enhances target binding via hydrophobic interactions.
Future Research Directions
Continuous Flow Synthesis
Microreactor systems could enhance reaction control, potentially reducing reaction times from 8 hours (batch) to <30 minutes while improving yield reproducibility .
Bioconjugation Applications
Preliminary studies suggest the oxime group’s utility in antibody-drug conjugates (ADCs). Site-specific conjugation to trastuzumab achieved a drug-to-antibody ratio (DAR) of 3.9 with retained antigen binding.
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